Cannabigerovarin (CBGV) is a non-psychotropic phytocannabinoid primarily found in the Cannabis sativa plant. [, ] It belongs to the class of propyl cannabinoids, similar to cannabichromenevarin (CBCV) and tetrahydrocannabivarin (THCV). [, ] CBGV acts as a precursor to other cannabinoids, particularly cannabigerolic acid (CBGA), a key intermediate in the biosynthesis of major cannabinoids. [, ]
Cannabigerovarin is naturally occurring in cannabis plants, particularly in certain strains that are bred for higher yields of specific cannabinoids. It is synthesized from cannabigerolic acid through various enzymatic processes within the plant. The presence of cannabigerovarin in cannabis extracts can vary significantly depending on the strain and cultivation methods used.
Cannabigerovarin falls under the classification of cannabinoids, which are chemical compounds found in cannabis. These compounds can be categorized into three main types: phytocannabinoids (plant-derived), endocannabinoids (produced by the body), and synthetic cannabinoids (man-made). Cannabigerovarin specifically belongs to the class of phytocannabinoids.
The synthesis of cannabigerovarin can be achieved through several methods, primarily involving organic chemistry techniques. One common method involves the use of geraniol and olivetol as starting materials. The reaction typically requires an acid catalyst, such as p-toluenesulfonic acid, and is conducted under controlled conditions to yield cannabigerovarin.
Technical Details:
Cannabigerovarin has a distinct molecular structure characterized by its long carbon chain and specific functional groups.
The molecular formula for cannabigerovarin is . Its structure includes:
Cannabigerovarin can participate in various chemical reactions typical for cannabinoids, including:
Technical Details:
Reactions involving cannabigerovarin are often monitored using high-performance liquid chromatography (HPLC) to assess purity and yield throughout synthesis processes.
Cannabigerovarin interacts with the endocannabinoid system in the body, primarily influencing cannabinoid receptors such as CB1 and CB2.
Studies indicate that cannabigerovarin may also enhance the effects of other cannabinoids through synergistic interactions, a phenomenon known as the entourage effect.
Cannabigerovarin has garnered interest for its potential applications in various fields:
Cannabigerovarin (CBGV) originates from a specialized branch of cannabinoid biosynthesis in Cannabis sativa, distinct from the mainstream cannabigerolic acid (CBGA) pathway. Unlike pentyl-chain cannabinoids (e.g., CBG/CBGA), CBGV biosynthesis utilizes divarinic acid (a C₃ alkylresorcinolic acid) as its aromatic precursor instead of olivetolic acid (C₅). This precursor couples with geranyl pyrophosphate (GPP) via a plastid-localized aromatic prenyltransferase (PT), specifically the enzyme CsPT4, which demonstrates higher catalytic efficiency for divarinic acid than other PT isoforms [1] [10]. The resulting intermediate, cannabigerovarinic acid (CBGVa), is then oxidized by cannabinoid synthases: THCV synthase (THCVS) yields tetrahydrocannabivarinic acid (THCVa), while CBDV synthase (CBDVS) produces cannabidivarinic acid (CBDVa) [3] [6].
Pathway regulation is governed by:
Table 1: Enzymatic Components of CBGV Biosynthesis
Enzyme | Gene | Substrate Specificity | Product |
---|---|---|---|
Olivetol/Divarinol synthase | OLS | Hexanoyl-CoA/Butanoyl-CoA | Olivetolic/Divarinic acid |
Prenyltransferase | CsPT4 | Divarinic acid + GPP | CBGVa |
Cannabinoid synthase | THCVS/CBDVS | CBGVa | THCVa/CBDVa |
Alkyl chain length directly influences cannabinoid receptor affinity and metabolic stability. The propyl side chain (C₃) of CBGVa confers distinct properties:
Table 2: Alkyl Chain Length Distribution in Cannabis Phenotypes
Phenotype | C₃ Chain Prevalence | Key Genotype | CBGVa Content (% Dry Weight) |
---|---|---|---|
"Pure" Varin | >90% | Apr/Apr + BTHCV/BTHCV | 0.8–1.2% |
Balanced Hybrid | 40–60% | Apr/Ape + BTHCV/BCBDV | 0.3–0.6% |
"Pure" Pentyl | <5% | Ape/Ape + BTHCA/BCBDA | Trace (<0.05%) |
CBGV accumulation varies significantly across chemotypes due to transcriptional and enzymatic divergence:
Environmental stressors (e.g., UV-B exposure) further amplify these differences, increasing divarinic acid pools by 35% in varin-chemotypes but not in olivetol-dominant strains [10].
Table 3: Environmental and Hormonal Modulators of CBGV Biosynthesis
Modulator | Effect on CsPT4 Expression | Effect on CBGVa Yield | Chemotype Specificity |
---|---|---|---|
Salicylic acid | ↑ 4.5-fold | ↑ 80% | Varin > Balanced |
Methyl jasmonate | No change | ↑ 21% (via synthase upregulation) | All chemotypes |
UV-B radiation | ↑ 1.8-fold | ↑ 35% | Varin-dominant |
Decarboxylation converts acidic CBGVa to neutral CBGV, a heat-/light-dependent non-enzymatic process. Key dynamics include:
Notably, epoxide intermediates form during photodecarboxylation, detectable via LC-MS at m/z 329 [M+H]⁺. These are stabilized in anhydrous environments but hydrolyze to diols in aqueous systems [5].
Table 4: Decarboxylation Kinetics of Cannabinoid Acids
Cannabinoid Acid | Activation Energy (Ea, kJ/mol) | t₁/₂ at 110°C (min) | Primary Degradant |
---|---|---|---|
CBGVa | 86.4 | 38 | CBGV |
THCa | 105.0 | 52 | Δ⁹-THC |
CBDVa | 92.3 | 43 | CBDV |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7